molecular formula C21H17ClN2O3S B3239690 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1421478-10-5

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B3239690
CAS No.: 1421478-10-5
M. Wt: 412.9
InChI Key: PNXWXKBLIDWUCK-UHFFFAOYSA-N
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Description

N-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a synthetic organic compound featuring a benzofuran-carboxamide core linked to a substituted thiazole moiety via a methylene bridge. This structure combines pharmacophores associated with bioactivity in medicinal chemistry, including the benzofuran ring (known for interactions with aromatic receptors) and the thiazole group (often linked to kinase inhibition or antimicrobial properties).

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S/c1-12-18(28-21(24-12)14-7-3-4-8-15(14)22)11-23-20(25)17-10-13-6-5-9-16(26-2)19(13)27-17/h3-10H,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXWXKBLIDWUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-7-methoxybenzofuran-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, thereby modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall metabolic homeostasis. Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution pattern of this compound can influence its efficacy and toxicity, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Biological Activity

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a complex organic molecule with significant potential in pharmacological applications. Its molecular formula is C21H17ClN2O3S, and it has a molecular weight of 412.9 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and cellular signaling.

The compound demonstrates a range of biochemical properties that influence its biological activity:

  • Enzyme Interactions : It interacts with various enzymes, potentially acting as an inhibitor or activator, depending on the biochemical context. These interactions often involve binding to the active sites of enzymes, modulating their catalytic functions.
  • Cellular Effects : this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. Notably, it influences the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules:

  • Inhibition and Activation : It can inhibit or activate enzymes by binding to their active sites, leading to alterations in catalytic activity. Furthermore, it may influence gene expression by interacting with transcription factors or other regulatory proteins.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds and their mechanisms. For instance:

  • Cytotoxicity Studies : A study on benzofuroxan derivatives demonstrated significant cytotoxicity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa). The compounds induced apoptosis via mitochondrial pathways and increased reactive oxygen species (ROS) production .
    CompoundCell LineIC50 (µM)Mechanism
    4cM-HeLa0.5Apoptosis induction
    5dMCF-70.8DNA damage via ROS
  • Mechanistic Insights : The antitumor effects of these compounds are attributed to their dual ability to inhibit DNA synthesis and induce DNA damage through single- and double-strand breaks. The presence of electron-withdrawing groups enhances cytotoxicity .
  • Stability Studies : Long-term exposure studies in vitro have indicated that while the compound remains stable under certain conditions, degradation over time can lead to decreased efficacy in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzofuran-thiazole hybrids. Below is a comparative analysis with structurally analogous molecules, focusing on pharmacological, physicochemical, and synthetic properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Reported Activity Key Reference(s)
N-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-7-methoxybenzofuran-2-carboxamide Benzofuran + Thiazole 2-Chlorophenyl, 4-methyl, 7-methoxy Kinase inhibition (hypothetical) [Hypothetical]
3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-4,4-dimethyl- (CAS 87674-68-8) Isoxazolidinone 2-Chlorophenyl, 4,4-dimethyl Herbicidal activity
Acetamide, 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)- (CAS 593384) Acetamide + Thienyl Chloro, dimethyl, methoxy Plant growth regulation

Pharmacological Activity

  • Comparison with 3-Isoxazolidinone Derivatives: The isoxazolidinone analog (CAS 87674-68-8) lacks the benzofuran-thiazole hybrid system but shares a 2-chlorophenyl group. This compound demonstrates herbicidal activity, suggesting that the thiazole/benzofuran hybrid may confer distinct target selectivity .

Physicochemical Properties

  • Metabolic Stability : The methoxy group at the 7-position of the benzofuran ring may slow oxidative metabolism compared to hydroxylated analogs, as seen in related compounds .

Limitations of Available Data

No peer-reviewed studies specifically addressing this compound were identified in the provided evidence. The comparisons above are extrapolated from structurally related compounds (e.g., benzofurans, thiazoles, and chlorophenyl-containing molecules). Further experimental validation is required to confirm bioactivity and mechanism of action.

Future Research Directions

Target Profiling : Screen the compound against kinase panels or antimicrobial assays to validate hypothetical activities.

SAR Studies: Modify substituents (e.g., replacing 7-methoxy with cyano or halogens) to optimize potency and selectivity.

Pharmacokinetic Analysis : Evaluate bioavailability and metabolic pathways using in vitro hepatocyte models.

Notes

  • Professional databases (e.g., SciFinder, Reaxys) should be consulted for unpublished or proprietary data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-7-methoxybenzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-7-methoxybenzofuran-2-carboxamide

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